Home > Products > Screening Compounds P518 > (R)-nitro-Blebbistatin
(R)-nitro-Blebbistatin -

(R)-nitro-Blebbistatin

Catalog Number: EVT-1468245
CAS Number:
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-nitro-Blebbistatin is a more stable form of (+)-blebbistatin, which is the inactive form of (–)-blebbistatin. Prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a nitro group stabilizes the molecule to circumvent its degradation by prolonged blue light exposure. (R)-nitro-Blebbistatin has the same stereochemistry as the inactive (+)-blebbistatin enantiomer.
(−)-Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases that blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. To circumvent this issue, a nitro group analog of (−)-blebbistatin, (S)-nitro-blebbistatin was developed to improve stability under prolonged irradiation at 450-490 nm. (R)-nitro-Blebbistatin is a nitro group-containing blebbistatin analog with the same stereochemistry as the inactive (+)-blebbistatin enantiomer.

Relevance: (-)-Blebbistatin is the parent compound of (R)-nitro-blebbistatin. The (R)-nitro-blebbistatin derivative was designed to overcome the limitations of (-)-blebbistatin, namely its photoinstability and cytotoxicity. []

para-Nitroblebbistatin

Compound Description: para-Nitroblebbistatin is a photostable derivative of blebbistatin with a nitro group substituted at the para position of the blebbistatin scaffold. [] It retains the myosin II inhibitory properties of (-)-blebbistatin but does not exhibit phototoxicity or cytotoxicity. [] para-Nitroblebbistatin is proposed as a superior alternative to (-)-blebbistatin for both in vitro and in vivo studies. []

Relevance: para-Nitroblebbistatin is a positional isomer of (R)-nitro-blebbistatin, with the nitro group located at a different position on the blebbistatin scaffold. [] Both compounds were developed to improve the properties of (-)-blebbistatin. [] The exact position of the nitro group could influence the pharmacological properties, such as potency, selectivity, and metabolic stability.

Source and Classification

(R)-nitro-Blebbistatin is synthesized from blebbistatin through chemical modification. It belongs to a class of compounds known as myosin inhibitors, specifically targeting various isoforms of myosin II. The compound is classified under small molecule inhibitors and is utilized in both in vitro and in vivo studies to elucidate the roles of myosin in cellular processes such as cytokinesis and cell migration.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-nitro-Blebbistatin involves several key steps:

  1. Starting Material: The process typically begins with blebbistatin or its derivatives.
  2. Nitro Substitution: A nitro group is introduced at the appropriate position on the aromatic ring of blebbistatin. This can be achieved through electrophilic aromatic substitution reactions, using reagents such as nitric acid or nitronium ions.
  3. Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired enantiomer.

The incorporation of the nitro group not only enhances the stability of (R)-nitro-Blebbistatin but also improves its solubility in aqueous solutions, which is crucial for biological applications .

Molecular Structure Analysis

Structure and Data

(R)-nitro-Blebbistatin has a complex molecular structure characterized by a tricyclic core similar to that of blebbistatin, with a nitro group substituent that affects its physicochemical properties.

  • Molecular Formula: C18H16N2O3
  • Molecular Weight: 304.33 g/mol
  • Structural Features:
    • A tricyclic system consisting of an indole-like structure.
    • A nitro group at the para position relative to an amine or other functional groups.

The structural modifications allow for enhanced interaction with myosin II isoforms while maintaining selectivity and potency .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-nitro-Blebbistatin undergoes various chemical reactions typical for small organic molecules, including:

  • Nucleophilic Substitution: The presence of the nitro group can influence nucleophilic attack at adjacent positions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which may alter the biological activity.
  • Hydrolysis: In aqueous environments, (R)-nitro-Blebbistatin can undergo hydrolysis, leading to potential degradation products.

These reactions are essential for understanding the stability and reactivity of (R)-nitro-Blebbistatin in biological systems .

Mechanism of Action

Process and Data

(R)-nitro-Blebbistatin functions primarily by binding to the motor domain of non-muscle myosin II ATPases, inhibiting their ATPase activity. The mechanism involves:

  1. Binding Affinity: The nitro substitution enhances binding affinity due to improved hydrophobic interactions within the myosin cleft.
  2. Inhibition of ATP Hydrolysis: By occupying the active site, (R)-nitro-Blebbistatin prevents ATP hydrolysis, leading to reduced motor activity and impaired cellular processes such as contraction and movement.

This selective inhibition allows researchers to dissect specific roles of myosin II in various cellular contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Bright yellow solid
  • Melting Point: Approximately 210-212 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in chloroform.
  • Density: Estimated density around 1.31 g/cm³
  • pKa Value: Approximately 11.15, indicating basic properties which can influence solubility at physiological pH.

These properties are critical for determining how (R)-nitro-Blebbistatin can be utilized in experimental settings .

Applications

Scientific Uses

(R)-nitro-Blebbistatin has several notable applications in scientific research:

  1. Cell Biology: It serves as a tool for studying myosin function during cell division and migration.
  2. Pharmacological Research: The compound aids in identifying potential therapeutic targets within the myosin family for diseases characterized by aberrant cell motility.
  3. Biochemical Assays: It is used in assays designed to measure ATPase activity in various myosin isoforms.

The ability to selectively inhibit specific myosin isoforms makes (R)-nitro-Blebbistatin an invaluable resource for researchers investigating cellular dynamics and motor protein functions .

Introduction to Myosin II Inhibitors

Overview of Myosin II Isoforms and Biological Roles

Myosin II represents a fundamental class of molecular motors within the cytoskeleton, characterized by its hexameric structure consisting of two heavy chains (each featuring an N-terminal motor domain, a neck region, and a coiled-coil tail), two essential light chains (ELC), and two regulatory light chains (RLC) [4]. This molecular motor converts chemical energy from ATP hydrolysis into mechanical force, enabling critical cellular processes. Mammalian systems express multiple myosin II isoforms exhibiting distinct tissue distributions, functions, and regulatory mechanisms:

  • Non-Muscle Myosin II (NMII): Ubiquitously expressed across non-muscle cells, NMII isoforms (IIA, IIB, IIC) govern cytokinesis (contractile ring formation), cell migration (focal adhesion turnover, rear retraction), cell division (mitotic rounding, spindle positioning), endothelial barrier integrity, and neuronal synaptic plasticity [2] [4]. Activity is primarily regulated by phosphorylation of the RLC, mediated by kinases like ROCK and MLCK, enabling rapid spatiotemporal control of actomyosin contractility [4].
  • Skeletal Muscle Myosin II: Expressed in striated muscle, this isoform exists as different isoforms (e.g., fast-twitch and slow-twitch), forming the thick filaments within sarcomeres. It drives muscle contraction through the sliding filament mechanism, regulated by Ca²⁺ binding to troponin/tropomyosin on actin filaments [1] [6].
  • Cardiac Muscle Myosin II (CMII): Specifically expressed in cardiomyocytes, CMII generates the contractile force of the heart. Its isoforms (e.g., α and β heavy chains forming V1, V2, V3 myosins) possess distinct ATPase activities and shortening velocities, with shifts in isoform expression implicated in cardiomyopathies [1] [4].

Crucially, myosin II isoforms exhibit varying sensitivities to pharmacological inhibition, making isoform-selective targeting a significant challenge and primary goal in inhibitor development. Their central roles in essential cellular and physiological processes also render them attractive therapeutic targets for conditions like cancer metastasis, neurological disorders, and cardiovascular diseases [1] [2].

Table 1: Key Mammalian Myosin II Isoforms and Functions

Isoform ClassPrimary ExpressionCore FunctionsRegulatory Mechanism
Non-Muscle IIA (NMIIA)Ubiquitous (non-muscle cells)Cytokinesis, cell migration, focal adhesion dynamics, endothelial barrier functionRLC phosphorylation (ROCK, MLCK)
Non-Muscle IIB (NMIIB)Ubiquitous (non-muscle cells), enriched neuronsNeurite outgrowth, synaptic plasticity, cell migrationRLC phosphorylation (ROCK, MLCK)
Skeletal Myosin II (Fast)Fast-twitch skeletal muscleRapid force generation, locomotionCa²⁺/Troponin-Tropomyosin
Skeletal Myosin II (Slow)Slow-twitch skeletal muscleSustained force generation, postureCa²⁺/Troponin-Tropomyosin
Cardiac Myosin II (CMII)CardiomyocytesHeart contraction, cardiac outputCa²⁺/Troponin-Tropomyosin

Blebbistatin as a Benchmark Myosin II Inhibitor

Blebbistatin ((±)-1-phenyl-2-pyrrolidinone derivative) stands as the most extensively characterized and widely utilized small-molecule inhibitor targeting myosin II ATPase activity. Discovered via high-throughput screening, it functions as a potent, cell-permeable, non-competitive inhibitor [1] [5]. Its mechanism involves binding to a hydrophobic pocket located at the apex of the 50-kDa cleft within the myosin motor domain. This binding stabilizes a closed, post-rigor state of the myosin-ADP-Pi complex, specifically hindering the release of inorganic phosphate (Pi) [1]. This blockade prevents the myosin power stroke and subsequent force generation, trapping the motor in a state weakly bound to actin.

Blebbistatin exhibits a distinct inhibitory profile. It potently inhibits non-muscle myosin II (NMII) and skeletal muscle myosin II with IC₅₀ values typically ranging between 0.5 μM and 5 μM [1]. Its effects are readily reversible upon washout. This inhibition has proven invaluable in basic research for dissecting myosin II's roles in processes like cytokinesis, cell migration, and neuronal function without permanently disrupting cellular architecture [1] [5].

However, blebbistatin suffers from significant limitations that restrict its clinical translation and complicate experimental use:

  • Lack of Isoform Selectivity: Blebbistatin potently inhibits both NMII and cardiac myosin II (CMII) with similar efficacy [2]. This cardiac inhibition poses a major toxicity risk, potentially causing cardiodepression and limiting its therapeutic applicability.
  • Phototoxicity: Blebbistatin exhibits significant light sensitivity. Under standard fluorescent illumination, it generates reactive oxygen species (ROS), leading to rapid cellular photodamage and confounding experimental results, particularly in live-cell imaging [1] [2].
  • Enantiomer Sensitivity: The inhibitory activity resides almost exclusively in the (-)-enantiomer, often referred to as (S)-blebbistatin. The (+)-enantiomer, (R)-blebbistatin, is pharmacologically inactive but retains the undesirable phototoxic properties of the racemic mixture [5].
  • Moderate Solubility: Aqueous solubility of blebbistatin is limited, often requiring DMSO stock solutions which can complicate experimental conditions.

Rationale for Developing (R)-Nitro-Blebbistatin

The limitations inherent to blebbistatin, particularly its cardiac toxicity and phototoxicity, provided a compelling rationale for developing improved analogues. (R)-Nitro-Blebbistatin (molecular formula C₁₇H₁₃N₃O₄ [3]) emerged from targeted chemical modifications aimed at overcoming these drawbacks while retaining potent inhibition of non-muscle myosin II (NMII). The design strategy focused on two key aspects:

  • Reducing Cardiac Toxicity (Enhancing NMII/CMII Selectivity): The primary goal was to achieve selective inhibition of NMII over CMII. Rational drug design approaches leveraged structural differences in the blebbistatin-binding pocket between NMII and CMII isoforms. Research indicated that sequence variations in this hydrophobic cleft (e.g., residue differences near the apex of the 50-kDa cleft) could potentially be exploited to design inhibitors with differential binding affinities [2]. The introduction of a nitro (-NO₂) group onto the blebbistatin scaffold was hypothesized to alter the compound's interaction profile within this pocket, potentially disrupting binding to CMII more than to NMII. This approach mirrors the successful strategy used in developing inhibitors like MT-228, which achieved 17-fold selectivity for NMII over CMII by exploiting subtle binding pocket differences [2].

  • Mitigating Phototoxicity: The phototoxic properties of blebbistatin are linked to its ability to absorb light and generate reactive species. Modifying the chromophore structure by adding electron-withdrawing groups, such as the nitro group, was anticipated to alter the compound's photochemical properties. This modification aims to shift its absorption spectrum or reduce its propensity to form excited triplet states that generate ROS, thereby improving its stability under standard laboratory lighting conditions crucial for microscopy [1] [2].

The choice of modifying the (R)-enantiomer scaffold, while unusual given its inherent inactivity in the parent compound, might relate to synthetic feasibility, the exploration of novel structure-activity relationships around the inactive enantiomer, or a strategy to utilize the inactive core as a starting point for introducing novel pharmacophores that confer both activity and improved properties. The core hypothesis was that strategic molecular engineering on the blebbistatin structure could yield a derivative – (R)-Nitro-Blebbistatin – with significantly improved selectivity for NMII and reduced phototoxicity, thereby expanding its utility as a research tool and enhancing its potential for therapeutic development targeting NMII-driven pathologies like cancer invasion or neurological disorders [1] [2].

Table 2: Key Myosin II Inhibitors: Properties and Limitations

InhibitorMolecular FormulaPrimary Target(s)IC₅₀Key AdvantagesMajor Limitations
Blebbistatin (Racemic)C₁₈H₁₆N₂O₂NMII, Skeletal Myosin II, CMII0.5 - 5 µMPotent, reversible, cell-permeable, gold standard research toolPhototoxic, inhibits CMII (cardiotoxic), enantiomer-sensitive ((S) active, (R) inactive)
(S)-(-)-Blebbistatin (Active)C₁₈H₁₆N₂O₂NMII, Skeletal Myosin II, CMII0.5 - 5 µMSame potency as racemic, avoids potential interference from (R) enantiomerStill phototoxic, still inhibits CMII
(R)-(+)-Blebbistatin (Inactive)C₁₈H₁₆N₂O₂N/AInactiveUseful controlPhototoxic like active enantiomer
BTSC₁₄H₁₅NSO₂Fast-twitch Skeletal Myosin II~5 µMRelatively selective for fast skeletal muscle over NMII/slow skeletal/cardiacLimited efficacy in non-skeletal muscle contexts
MT-228 (Example Improved Inhibitor)Not specifiedNMII (Selective over CMII)Not specified17-fold selectivity NMII over CMII, improved therapeutic windowPreclinical stage
(R)-Nitro-BlebbistatinC₁₇H₁₃N₃O₄Presumed NMII (Aimed for NMII selectivity)Data neededDesign Goals: Reduced CMII inhibition (cardiac safety), Reduced Phototoxicity, Retained NMII potencyEfficacy and selectivity profile requires full characterization

Compounds Listed in Article:

  • Blebbistatin (Racemic)
  • (S)-(-)-Blebbistatin
  • (R)-(+)-Blebbistatin
  • N-benzyl-p-toluene sulphonamide (BTS)
  • MT-228
  • (R)-Nitro-Blebbistatin

Properties

Product Name

(R)-nitro-Blebbistatin

IUPAC Name

(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1

InChI Key

VIMYHNYWFMRDKQ-KRWDZBQOSA-N

SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4

Synonyms

(3aR)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4

Isomeric SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.